molecular formula C10H15BO3 B595894 (4-(Propoxymethyl)phenyl)boronic acid CAS No. 160061-48-3

(4-(Propoxymethyl)phenyl)boronic acid

Cat. No.: B595894
CAS No.: 160061-48-3
M. Wt: 194.037
InChI Key: WZSZSIRDVBCIQM-UHFFFAOYSA-N
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Description

(4-(Propoxymethyl)phenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.037. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, particularly proteins and enzymes that contain cis-diol groups .

Mode of Action

4-(Propoxymethyl)phenylboronic acid, like other boronic acids, is believed to interact with its targets through the formation of reversible covalent bonds with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions .

Biochemical Pathways

4-(Propoxymethyl)phenylboronic acid is often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid acts as an organoboron reagent, participating in transmetalation, a process where organic groups are transferred from boron to palladium .

Pharmacokinetics

Boronic acids are generally known for their stability and ease of handling, which can influence their bioavailability .

Result of Action

The result of the action of 4-(Propoxymethyl)phenylboronic acid largely depends on its application. In the context of Suzuki-Miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Propoxymethyl)phenylboronic acid. For instance, the compound’s reactivity can be affected by the solvent used in the reaction . Additionally, certain boronic acids, including some phenylboronic acids, can decompose in air , which may also apply to 4-(Propoxymethyl)phenylboronic acid.

Properties

IUPAC Name

[4-(propoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-2-7-14-8-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSZSIRDVBCIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681352
Record name [4-(Propoxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160061-48-3
Record name Boronic acid, [4-(propoxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160061-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Propoxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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